methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate
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Overview
Description
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C16H15BrN2O4 and its molecular weight is 379.21. The purity is usually 95%.
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Scientific Research Applications
Steric Hindrance and Conformational Analysis
Research on sterically hindered derivatives of the pyran family, such as 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, showcases the impact of substituent size and position on molecular conformation and intermolecular interactions. These structural nuances are crucial for understanding the behavior of such compounds in different environments and can inform the design of new molecules with desired physical and chemical properties (Nesterov et al., 2007).
Chemical Reactivity and Derivative Formation
The chemical reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents has been explored to generate various heterocyclic compounds. This work demonstrates the versatility of pyran derivatives as precursors in synthesizing complex organic structures, potentially useful in developing new drugs, materials, and chemical sensors (Harb et al., 1989).
Theoretical Analysis and Supramolecular Assemblies
DFT analysis of substituted 4H-pyran derivatives provides insight into the electronic structure and possible supramolecular assemblies these molecules can form. Such studies are instrumental in predicting the behavior of new materials and designing molecules with specific electronic or optical properties (Chowhan et al., 2020).
Antimicrobial and Anticoccidial Activity
Investigations into the biological activities of pyran derivatives reveal significant antimicrobial and anticoccidial properties. These findings highlight the potential of such compounds in developing new treatments for infections and diseases in both humans and animals (Georgiadis, 1976).
Green Synthesis Techniques
The microwave-assisted synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate using functional ionic liquid showcases advancements in green chemistry. These methods aim to reduce solvent use and energy consumption, aligning with sustainable practices in chemical synthesis (Yi et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
Related compounds, such as pyrazoline derivatives, have been reported to inhibit the activity of enzymes like acetylcholinesterase . This inhibition can affect the transmission of nerve pulses in both mammals and fish, leading to behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been reported to influence pathways involving reactive oxygen species (ros) and free radicals . These compounds can increase dramatically under cellular damage, affecting different cellular components negatively .
Result of Action
Related compounds have been reported to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and affect neural function. Additionally, this compound has been reported to interact with other enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, thereby influencing cellular redox balance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to alter cell signaling pathways by modulating the activity of key signaling molecules such as protein kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival. In addition to its effects on neuronal cells, this compound has been shown to influence the proliferation and differentiation of other cell types, including immune cells and cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been found to bind to the active site of acetylcholinesterase, thereby inhibiting its enzymatic activity . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression . These interactions can result in the activation or inhibition of various cellular pathways, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to vary with different dosages. At low doses, this compound can enhance cognitive function and memory in animal models by modulating neurotransmission . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and neurotransmission . This compound can interact with enzymes such as superoxide dismutase and catalase, influencing the production and detoxification of reactive oxygen species . Additionally, this compound can affect the levels of neurotransmitters by inhibiting acetylcholinesterase, thereby modulating synaptic transmission .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function, with higher concentrations observed in tissues with high metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound has been found to localize to the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, thereby influencing its biological effects .
Properties
IUPAC Name |
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-(methoxymethyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-21-8-12-14(16(20)22-2)13(11(7-18)15(19)23-12)9-4-3-5-10(17)6-9/h3-6,13H,8,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGSMFIVPKRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.